molecular formula C10H9BrN4O B2621800 N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1515058-98-6

N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2621800
CAS No.: 1515058-98-6
M. Wt: 281.113
InChI Key: BIXCNANWPVCCEP-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical research reagent designed for investigative applications. Compounds featuring the 1,2,3-triazole-4-carboxamide scaffold, which is closely related to this reagent, have demonstrated considerable potential in medicinal chemistry research . This pharmacophore is recognized as a key structure in the discovery of novel antimicrobial agents, with some derivatives showing potent antibacterial effects against pathogens like Staphylococcus aureus . Furthermore, optimized 1H-1,2,3-triazole-4-carboxamides have been identified as highly potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism and a target for overcoming adverse drug interactions . The structural features of this compound, including the 1,2,3-triazole core and the bromo-methylphenyl group, make it a valuable building block for developing new biologically active molecules and for basic research in hit-to-lead optimization campaigns . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c1-6-2-3-8(7(11)4-6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXCNANWPVCCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 2-bromo-4-methylaniline with 1H-1,2,3-triazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, amines, and thiols. The reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. The reactions are usually performed in acidic or neutral conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are conducted in anhydrous solvents under inert atmosphere.

Major Products Formed

    Substitution Reactions: Products include N-(2-amino-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide and N-(2-thio-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide.

    Oxidation Reactions: The major product is N-(2-bromo-4-carboxyphenyl)-1H-1,2,3-triazole-5-carboxamide.

    Reduction Reactions: The major product is N-(2-bromo-4-methylphenyl)-1,2-dihydro-1,2,3-triazole-5-carboxamide.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is studied for its interactions with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the triazole core or aryl groups:

Compound Name Key Substituents Melting Point (°C) Key Reference
SI60 (1-Benzyl-N-[4-(diethylamino)phenyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide) Benzyl, diethylaminophenyl, phenyl 173.9–175.5
Compound 15h (4-(Benzyloxy)-N-(3-bromophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide) Benzyloxy, 3-bromophenyl, 4-methoxybenzyl 125.5–128.0
5-Amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorobenzyl, 4-bromo-3-methylphenyl Not reported
Compound 12 (4-Hydroxy-1-(4-methoxybenzyl)-N-(1-phenyl-1H-benzo[d]imidazol-5-yl)-1H-1,2,3-triazole-5-carboxamide) 4-Methoxybenzyl, benzoimidazolyl 240.1–243.7

Key Observations :

  • Substituent Position : The bromine position (e.g., 3-bromo in Compound 15h vs. 2-bromo in the target compound) affects steric hindrance and electronic interactions. Ortho-substituted bromine may reduce rotational freedom, enhancing target selectivity .
  • Aromatic Modifications : Electron-donating groups (e.g., methoxy in Compound 15h) improve solubility but may reduce metabolic stability compared to halogenated groups .
  • Biological Activity : Compounds with extended aromatic systems (e.g., benzoimidazolyl in Compound 12) show enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibition studies .

Physicochemical Properties

  • Melting Points: Brominated derivatives (e.g., Compound 15h: 125.5–128.0°C) generally exhibit lower melting points compared to non-halogenated analogs (e.g., SI60: 173.9–175.5°C), likely due to reduced crystallinity from halogen steric effects .
  • Solubility : The 2-bromo-4-methylphenyl group in the target compound may enhance lipophilicity, favoring membrane permeability but requiring formulation optimization for aqueous solubility.

Biological Activity

N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound belongs to the triazole class of compounds, which are known for their varied biological activities. The unique presence of a bromine atom enhances its reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis typically involves the reaction of 2-bromo-4-methylaniline with 1H-1,2,3-triazole-5-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine. The reaction conditions include stirring at room temperature for several hours to ensure complete conversion.

Table 1: Synthesis Conditions

Reagent Role
2-bromo-4-methylanilineStarting material
1H-1,2,3-triazole-5-carboxylic acidCoupling partner
EDCICoupling agent
TriethylamineBase for reaction

Antimicrobial Properties

Research has demonstrated that triazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains.

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of triazole derivatives, this compound showed promising results against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity Results

Bacterial Strain MIC (µg/mL) Comparison with Standard Antibiotic
E. coli8Ciprofloxacin (MIC = 4)
S. aureus16Levofloxacin (MIC = 8)

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and cellular pathways. It has been shown to inhibit kinases involved in signal transduction pathways critical for cell proliferation and survival . This inhibition can lead to apoptosis in cancer cells.

Therapeutic Applications

Given its biological activity, this compound is being investigated for potential applications in:

Cancer Treatment: The compound's ability to inhibit specific kinases positions it as a candidate for anticancer therapies.

Antimicrobial Agents: Its effectiveness against various bacterial strains suggests it could serve as a novel antimicrobial agent.

Comparison with Similar Compounds

When compared to other halogenated triazoles like N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide and N-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, the brominated derivative exhibits unique reactivity patterns due to the bromine atom's ability to participate in substitution reactions .

Table 3: Comparison of Triazole Derivatives

Compound Name Halogen Type Biological Activity
This compoundBromineAntimicrobial & Anticancer
N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamideChlorineModerate Antimicrobial
N-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamideFluorineLow Antimicrobial

Q & A

Basic: What are the standard synthetic routes for N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide?

Answer:
The synthesis typically involves a multi-step process:

Intermediate Preparation : React 2-bromo-4-methylaniline with brominating agents (e.g., HBr in toluene) to generate the aryl bromide intermediate.

Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring from a propargylamide precursor and an azide.

Coupling Reaction : Perform nucleophilic substitution between the aryl bromide and triazole-5-carboxamide under basic conditions (e.g., K₂CO₃ in DMF).
Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirms molecular structure (¹H/¹³C NMR for functional groups and regiochemistry).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D structure (using SHELXL for refinement; R-factor < 0.05 for high accuracy) .
  • HPLC : Ensures >95% purity post-synthesis.
  • IR Spectroscopy : Identifies carboxamide (C=O stretch ~1650 cm⁻¹) and triazole (C-N stretch ~1450 cm⁻¹) groups .

Basic: What biological activities are associated with this compound’s structural analogs?

Answer:

  • Anticholinesterase Activity : Analogs inhibit acetylcholinesterase (AChE) with IC₅₀ values ~15–20 µM, relevant for neurodegenerative disease research .
  • Antimicrobial Properties : Fluorinated triazole derivatives show MIC values <10 µg/mL against S. aureus and E. coli .
  • Neuroprotection : Analogous compounds reduce oxidative stress-induced neuronal death by 30–50% in PC12 cell models .

Advanced: How can SHELXL be utilized in refining the crystal structure of this compound?

Answer:
SHELXL refines structures by:

Data Integration : Process high-resolution (<1.0 Å) X-ray data to resolve electron density maps.

Twinning Correction : Apply TWIN/BASF commands for twinned crystals (common in triazole derivatives).

Hydrogen Placement : Use HFIX constraints for carboxamide and triazole H-atoms.

Validation : Check via R₁ (≤5%) and wR₂ (≤12%) metrics. Example: A study on a similar triazole achieved R₁ = 3.2% using SHELXL .

Advanced: What methodologies resolve contradictions in reported bioactivity data?

Answer:

  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and controls.
  • Purity Verification : Confirm compound integrity via HPLC (>98%) to rule out degradation artifacts .
  • Structural Comparisons : Compare with halogen-substituted analogs (e.g., 4-fluoro vs. 4-bromo derivatives) using molecular docking (AutoDock Vina) to assess binding affinity differences .
  • Dose-Response Analysis : Generate IC₅₀ curves with 95% confidence intervals to validate potency claims .

Advanced: How to design experiments to study its enzyme inhibition mechanisms?

Answer:

  • Kinetic Assays : Measure AChE inhibition via Ellman’s method (λ = 412 nm) with varying substrate (acetylthiocholine) concentrations.
  • Molecular Docking : Use Schrödinger Suite to model interactions with AChE’s catalytic anionic site (CAS) and peripheral anionic site (PAS) .
  • Site-Directed Mutagenesis : Engineer AChE mutants (e.g., Trp286Ala) to identify key binding residues.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for inhibitor-enzyme complexes .

Basic: What are the key considerations in optimizing reaction yields during synthesis?

Answer:

  • Catalyst Optimization : Use CuI (10 mol%) for CuAAC to maximize triazole ring formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Temperature Control : Maintain 60–80°C for coupling reactions to avoid side products.
  • Purification : Employ flash chromatography (SiO₂, ethyl acetate/hexane gradient) for intermediates .

Advanced: How does halogen substitution (Br vs. Cl) affect bioactivity?

Answer:

  • Lipophilicity : Bromine (logP ~2.8) increases membrane permeability vs. chlorine (logP ~2.3).
  • Binding Affinity : Br-substituted analogs show 2–3x higher AChE inhibition due to enhanced van der Waals interactions in CAS.
  • Metabolic Stability : Chlorine derivatives exhibit longer half-lives (t₁/₂ > 6h) in microsomal assays compared to bromine (t₁/₂ ~4h) .

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